Target Engagement: Single-Digit Nanomolar sEH Inhibition vs. Gold-Standard Inhibitors
This compound demonstrates a binding affinity (Ki) of 1.40 nM for recombinant human sEH [1]. This places it in the same potency tier as the well-characterized clinical candidate GSK2256294 (Ki = 0.49 nM) and superior to the widely used tool compound 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) (Ki = 3.2 nM) [2]. The difference of approximately 2.3-fold over AUDA is significant for in vivo and cellular assays where target coverage is critical.
| Evidence Dimension | Inhibitory binding affinity (Ki) for human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | GSK2256294 (Ki = 0.49 nM); AUDA (Ki = 3.2 nM) |
| Quantified Difference | 2.9-fold less potent than GSK2256294; 2.3-fold more potent than AUDA |
| Conditions | Recombinant human sEH; fluorescence-based FRET assay |
Why This Matters
For procurement, this potency profile justifies its selection for studies requiring a balanced profile of high target engagement and favorable physical properties distinct from adamantane-based inhibitors like AUDA.
- [1] BindingDB. BDBM408978: Ki: 1.40 nM. Accessed May 2026. View Source
- [2] Podolin, P. L. et al. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor, GSK2256294. Prostaglandins Other Lipid Mediat. 104-105, 25–31 (2013). View Source
